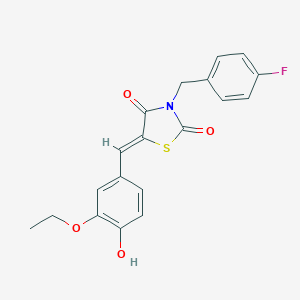
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as BNTD, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
作用机制
The mechanism of action of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione varies depending on the disease being studied. In cancer research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. It also inhibits angiogenesis by suppressing the VEGF/VEGFR pathway. In diabetes research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione activates the AMPK pathway by increasing the AMP/ATP ratio, leading to increased glucose uptake and insulin sensitivity. In Alzheimer's disease research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione reduces amyloid-beta accumulation by inhibiting the beta-secretase enzyme and promoting amyloid-beta clearance.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione inhibits cell proliferation and induces apoptosis, leading to tumor growth inhibition. In diabetes research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione improves glucose tolerance and insulin sensitivity, leading to better glycemic control. In Alzheimer's disease research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione reduces amyloid-beta accumulation and improves cognitive function, leading to better memory and learning.
实验室实验的优点和局限性
One of the advantages of using 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and selectivity towards specific targets. It also has a relatively low toxicity profile, making it a safer option for in vivo studies. However, one of the limitations of using 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in different cancer types. In diabetes research, more studies are needed to investigate the long-term effects of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione on glycemic control and insulin sensitivity. In Alzheimer's disease research, more studies are needed to determine the optimal dosage and treatment duration for 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in human trials. Additionally, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione could also be studied for its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders.
合成方法
The synthesis of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione involves the condensation reaction between 2-nitro-4,5-dimethoxybenzaldehyde and 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization to obtain pure 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione.
科学研究应用
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway. In Alzheimer's disease research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
属性
产品名称 |
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H15BrN2O6S |
分子量 |
479.3 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrN2O6S/c1-27-15-7-12(14(22(25)26)9-16(15)28-2)8-17-18(23)21(19(24)29-17)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b17-8- |
InChI 键 |
QLUKXFOLSXSHKM-IUXPMGMMSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
规范 SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)

![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)



![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)

![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)